2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a combination of chromenone, piperazine, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step may involve the reaction of the chromenone derivative with piperazine under suitable conditions, such as heating in the presence of a solvent like ethanol.
Attachment of the tetrazole group: The final step could involve the reaction of the piperazine-chromenone intermediate with a phenyl-tetrazole derivative, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromenone moiety.
Reduction: Reduction reactions could target the carbonyl group or the tetrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one: Similar compounds might include other chromenone derivatives, piperazine derivatives, or tetrazole-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct functional groups, which may confer unique biological or chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-18-14-20(31-19-9-5-4-8-17(18)19)22(30)27-12-10-26(11-13-27)15-21-23-24-25-28(21)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZWJFOBITWILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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